molecular formula C14H17N3O3 B11378402 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B11378402
M. Wt: 275.30 g/mol
InChI Key: JLEDMULXCIMFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group on both the oxadiazole ring and the phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be introduced through nucleophilic substitution reactions involving phenols and acylating agents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide
  • N-(4-propyl-1,2,5-oxadiazol-3-yl)-2-(4-propylphenoxy)acetamide

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness may make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C14H17N3O3/c1-3-10-5-7-11(8-6-10)19-9-13(18)15-14-12(4-2)16-20-17-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

JLEDMULXCIMFJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.